N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound characterized by the presence of a furan ring, a pyrazine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.
Formation of the acetamide linkage: This can be accomplished through amidation reactions using reagents like acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrazine ring may produce dihydropyrazine derivatives.
Scientific Research Applications
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide: shares similarities with other compounds containing furan, pyrazine, and trifluoromethyl groups.
This compound: can be compared to compounds like N-(pyrazin-2-ylmethyl)-2-(3-(trifluoromethyl)phenyl)acetamide and N-(furan-3-ylmethyl)-2-(3-(trifluoromethyl)phenyl)acetamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields requiring specific reactivity or interaction profiles.
Properties
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2/c19-18(20,21)14-3-1-2-12(8-14)9-16(25)24-10-15-17(23-6-5-22-15)13-4-7-26-11-13/h1-8,11H,9-10H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQKTPCXUYMAAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(=O)NCC2=NC=CN=C2C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.